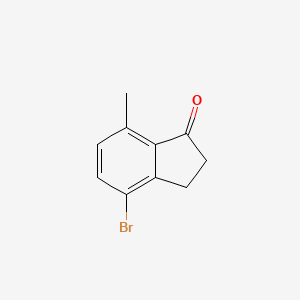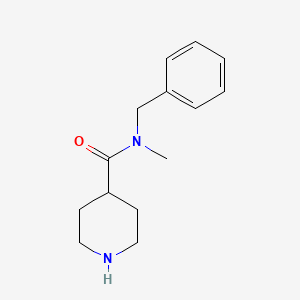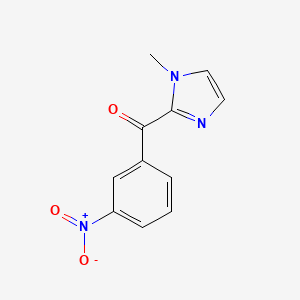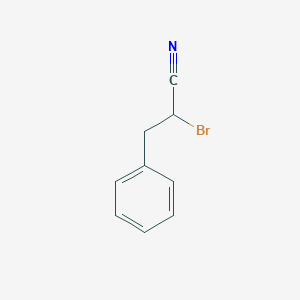
2-Bromo-3-phenylpropanenitrile
Descripción general
Descripción
2-Bromo-3-phenylpropanenitrile is a chemical compound that is part of a broader class of organic molecules which can be used as intermediates in organic synthesis. The compound contains a bromine atom and a nitrile group attached to a propyl chain, which is further substituted with a phenyl ring. This structure makes it a versatile reagent for various chemical transformations and syntheses.
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-phenylpropanenitrile can involve halogenation reactions, as seen in the preparation of 2-phenylthio-3-bromopropene, where allyl phenyl sulfide is treated with bromine . Similarly, the synthesis of 1-(2-bromo-4-ethoxycarbonylphenyl)-3-phenyltriazenes involves the introduction of a bromine atom into the molecule . These methods highlight the reactivity of the bromine atom in facilitating further chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-3-phenylpropanenitrile can be characterized using X-ray diffraction, as demonstrated by the structural analysis of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-Bromo-3-phenylpropanenitrile-like compounds involves various types of reactions. For instance, the electrochemical reduction of vicinal dibromides can lead to the formation of olefins with subsequent isomerization to more stable conjugated systems . The presence of a bromine atom in the molecule can also facilitate elimination reactions, as seen in the study of the gas-phase elimination kinetics of related bromoalkanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-phenylpropanenitrile and its analogs can be influenced by their molecular structure. For example, different crystal habits and sizes can lead to variations in solid-state photoluminescence, as observed in the study of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile . The stabilization of molecular structures through hydrogen bonding and π-interactions is also a key factor in determining the properties of these compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Kinetics : The compound has been studied for its reaction kinetics in the gas phase, particularly in the context of HBr elimination and anchimeric assistance provided by the phenyl group (Chuchani & Martín, 1990).
Intermediate in PI3K/mTOR Inhibitors Synthesis : It is identified as an important intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its significance in medicinal chemistry (Lei et al., 2015).
Organometallic Chemistry : The compound is used in the formation of diaryltriazenido palladium(II) complexes. This application is crucial in the field of organometallic chemistry, where such complexes have various catalytic and material applications (Preusser et al., 2019).
Electrochemical Studies : Its role in the electrochemical reduction of vicinal dibromides and the study of double-bond migration in the resulting olefins has been explored, offering insights into electrochemical processes and mechanisms (Andrieux et al., 1994).
Synthesis of Heterocyclic Compounds : It serves as a reactant in the synthesis of various heterocyclic compounds like thiophene, pyridazine, oxazine, and others, demonstrating its versatility in organic synthesis (Abdelrazek, 2005).
Proton Tunnelling Studies : The compound has been used in studies to understand proton tunnelling phenomena in chemical reactions, which is significant for the understanding of reaction mechanisms at the quantum level (Shiner & Smith, 1961).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407072 | |
| Record name | 2-bromo-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanenitrile | |
CAS RN |
62448-27-5 | |
| Record name | 2-bromo-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







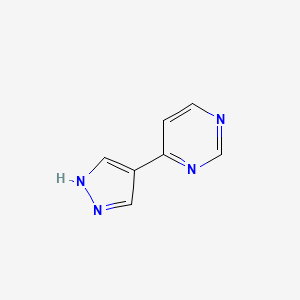
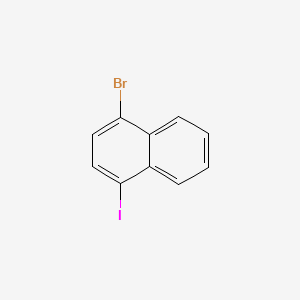
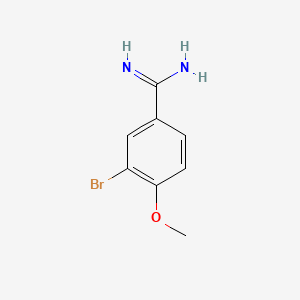

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)


